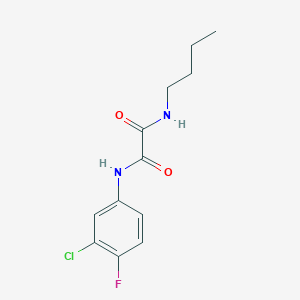

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide, also known as BFO, is a compound that has been extensively studied for its potential use in scientific research. BFO is a small molecule that is structurally similar to other compounds that have been used in the development of drugs for a variety of diseases. In

Scientific Research Applications

Fluorescent Chemosensors

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide derivatives have been explored as components in the development of fluorescent chemosensors. A notable study by Xu, Qian, and Cui (2005) developed a new fluorescent probe that senses Cu(II) ions exclusively among heavy and transition metal ions. This sensing mechanism, based on colorimetric and ratiometric fluorescent changes, is attributed to the deprotonation of secondary amines, highlighting the compound's utility in environmental monitoring and bioimaging applications (Zhaochao Xu, X. Qian, & Jingnan Cui, 2005).

Anticancer Research

In anticancer research, this compound analogs have been investigated for their potential as kinase inhibitors. Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant in vivo efficacy against Met-dependent human gastric carcinoma models, suggesting a promising avenue for cancer therapy (Gretchen M. Schroeder et al., 2009).

Material Science

The compound's derivatives have also found applications in material science. Hsiao, Yang, and Chen (2000) synthesized polyamides with flexible main-chain ether linkages derived from related chemical structures, exhibiting remarkable thermal stability and solubility. This research underscores the potential of this compound derivatives in creating new polymeric materials with high performance for industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Hydrolysis Studies

An interesting study on the hydrolysis of ionic liquids, which are chemically related to this compound, was conducted by Swatloski, Holbrey, and Rogers (2003). They identified the hydrolysis product of 1-butyl-3-methylimidazolium hexafluorophosphate, emphasizing the importance of considering the stability and potential hazards of ionic liquids in green chemistry applications (R. P. Swatloski, J. Holbrey, & R. Rogers, 2003).

Mechanism of Action

Mode of Action

The exact mode of action of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is currently unknown. It’s worth noting that many similar compounds interact with their targets through a process known as suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds and is widely used in organic chemistry .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving the suzuki–miyaura coupling , given its potential mode of action.

properties

IUPAC Name |

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c1-2-3-6-15-11(17)12(18)16-8-4-5-10(14)9(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDPZKVOTDCHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)

![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)

![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)

![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)

![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)